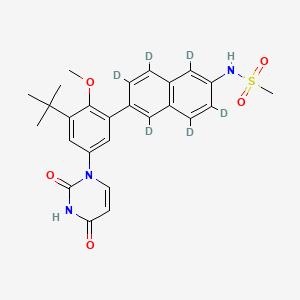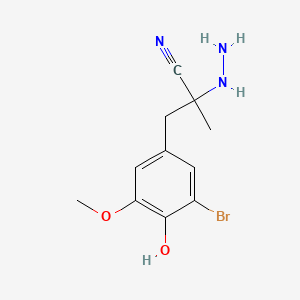
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is a complex organic compound characterized by the presence of bromine, hydroxyl, methoxy, hydrazinyl, and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by nitrile formation and subsequent hydrazinylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-(3-Bromo-4-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile, while reduction of the nitrile group may produce 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanamine.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The bromine and nitrile groups may also contribute to its biological activity by interacting with various receptors or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)alanine
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)benzonitrile
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile is unique due to the presence of both hydrazinyl and nitrile groups, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H14BrN3O2 |
|---|---|
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydrazinyl-2-methylpropanenitrile |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(6-13,15-14)5-7-3-8(12)10(16)9(4-7)17-2/h3-4,15-16H,5,14H2,1-2H3 |
InChI-Schlüssel |
XDENTMIDHLTGBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=C(C(=C1)Br)O)OC)(C#N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
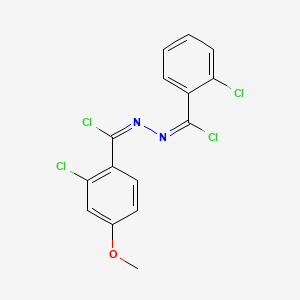
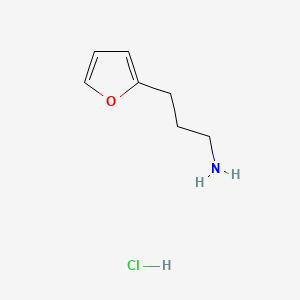
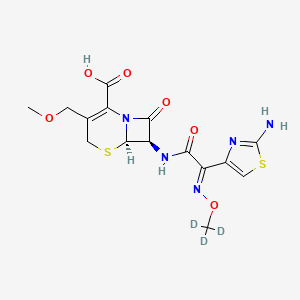
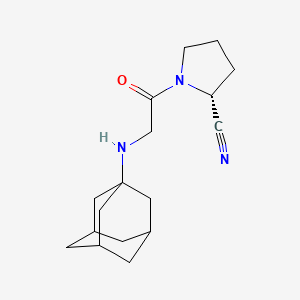

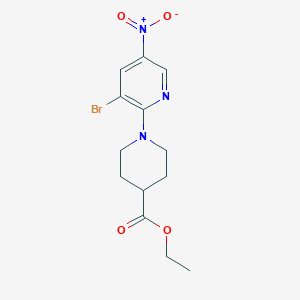
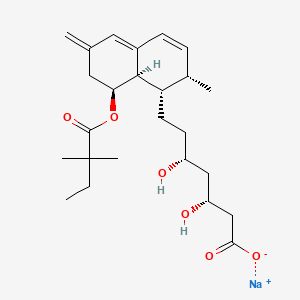
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
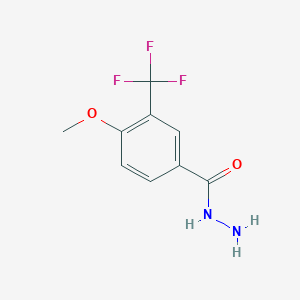
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
